molecular formula C6H5BrClNS B3247210 3-Bromo-2-chloro-6-(methylthio)pyridine CAS No. 1809158-14-2

3-Bromo-2-chloro-6-(methylthio)pyridine

Cat. No. B3247210
CAS RN: 1809158-14-2
M. Wt: 238.53 g/mol
InChI Key: UILDENRKBGCLIQ-UHFFFAOYSA-N
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Description

“3-Bromo-2-chloro-6-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5BrClNS . It is a halogenated heterocycle and is considered an important intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-6-(methylthio)pyridine” can be represented by the SMILES string ClC1=C (Br)C=CC (C)=N1 . The molecular weight is 238.53 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-2-chloro-6-(methylthio)pyridine” are not detailed in the sources, similar compounds such as pinacol boronic esters have been studied. They can undergo catalytic protodeboronation utilizing a radical approach .


Physical And Chemical Properties Analysis

“3-Bromo-2-chloro-6-(methylthio)pyridine” is a solid at room temperature . Its molecular weight is 238.53 . More specific physical and chemical properties are not provided in the sources.

Scientific Research Applications

Chemical Properties

“3-Bromo-2-chloro-6-(methylthio)pyridine” is a solid compound with a molecular weight of 238.54 . It has a CAS Number of 1809158-14-2 . The compound is typically stored at temperatures between 2-8°C .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . “3-Bromo-2-chloro-6-(methylthio)pyridine” could potentially be used as an intermediate in the synthesis of TFMP derivatives .

Agrochemical Applications

TFMP derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical and Veterinary Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Acetylenic Dipyridone

“3-Bromo-2-chloro-6-(methylthio)pyridine” may be used to synthesize acetylenic dipyridone .

Synthesis of 3-Ethynyl-2-(phenylmethoxy)-pyridine

This compound can also be used in the synthesis of 3-ethynyl-2-(phenylmethoxy)-pyridine .

Synthesis of Nemertelline

Another potential application is in the synthesis of nemertelline .

Synthesis of Ortho-Chlorodiheteroarylamine4 or 2-chloro-N-(2,3,7-trimethylbenzo[b]thien-6-yl)pyridin-3-amine

The compound can also be used in the synthesis of ortho-chlorodiheteroarylamine4 or 2-chloro-N-(2,3,7-trimethylbenzo[b]thien-6-yl)pyridin-3-amine .

Safety and Hazards

This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-chloro-6-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNS/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILDENRKBGCLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265947
Record name Pyridine, 3-bromo-2-chloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1809158-14-2
Record name Pyridine, 3-bromo-2-chloro-6-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2-chloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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